molecular formula C27H45ClN4O5S B10768221 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane

2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane

Cat. No. B10768221
M. Wt: 573.2 g/mol
InChI Key: GZMFMKCTYQRSAN-MNRXJBBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTY720 phenoxy-biotin is a biotin-tagged analog of FTY720, also known as fingolimod. FTY720 is an immune modulator that down-regulates sphingosine-1-phosphate receptors and enhances the activity of certain transporters. The biotin tag allows for easier detection and purification in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTY720 phenoxy-biotin involves several key steps. The hydrophilic head group (2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol) is typically prepared from tris(hydroxymethyl)aminomethane. The lipophilic hydrocarbon chain is constructed via an iron-catalyzed cross-coupling reaction and a Wittig reaction . The biotin tag is then attached to the hydroxy methyl side chain of FTY720, which is targeted for phosphorylation by sphingosine kinases .

Industrial Production Methods

Industrial production methods for FTY720 phenoxy-biotin are not widely documented. the synthesis likely involves scalable versions of the laboratory procedures, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

FTY720 phenoxy-biotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

properties

Molecular Formula

C27H45ClN4O5S

Molecular Weight

573.2 g/mol

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide;hydrochloride

InChI

InChI=1S/C27H44N4O5S.ClH/c28-27(18-32,19-33)14-13-20-9-11-21(12-10-20)36-16-6-2-1-5-15-29-24(34)8-4-3-7-23-25-22(17-37-23)30-26(35)31-25;/h9-12,22-23,25,32-33H,1-8,13-19,28H2,(H,29,34)(H2,30,31,35);1H/t22-,23-,25-;/m1./s1

InChI Key

GZMFMKCTYQRSAN-MNRXJBBMSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCCCCOC3=CC=C(C=C3)CCC(CO)(CO)N)NC(=O)N2.Cl

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCOC3=CC=C(C=C3)CCC(CO)(CO)N)NC(=O)N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.